

# Triflumizole: A Technical Guide to Solubility and Stability for the Research Professional

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## Compound of Interest

Compound Name: **Triflumizole**

Cat. No.: **B15562647**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Triflumizole** under various laboratory conditions. The information presented herein is intended to support research, development, and formulation activities involving this potent fungicide. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for key analytical procedures are provided. Furthermore, this guide includes visualizations of experimental workflows and the biochemical pathway of **Triflumizole**'s mode of action, created using Graphviz (DOT language), to facilitate a deeper understanding of the methodologies and underlying mechanisms.

## Physicochemical Properties of Triflumizole

**Triflumizole** is a conazole fungicide that effectively controls a broad spectrum of fungal diseases in various crops.<sup>[1]</sup> Its mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.<sup>[1]</sup> A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective formulations and for conducting reliable in vitro and in vivo studies.

## Solubility Profile

The solubility of **Triflumizole** has been characterized in a range of aqueous and organic solvents. This data is crucial for selecting appropriate solvent systems for analytical standards,

bioassays, and formulation development.

## Aqueous Solubility

The aqueous solubility of **Triflumizole** is pH-dependent.

Table 1: Aqueous Solubility of **Triflumizole**

pH	Temperature (°C)	Solubility (mg/L)
5	25	8.9[1]
7	20	10.2 - 10.5[2][3]
7	25	64.6[1]
9	25	3.9[1]

## Organic Solvent Solubility

**Triflumizole** exhibits good solubility in a variety of common organic solvents.

Table 2: Solubility of **Triflumizole** in Organic Solvents

Solvent	Temperature (°C)	Solubility (g/L)
Acetone	20	1440[1]
Acetonitrile	25	1187[1]
Chloroform	20	2220[1]
Dichloromethane	25	3016[1]
Ethyl Acetate	25	1486[1]
n-Hexane	20	17.6[1]
Methanol	20	496[1]
n-Octanol	25	605[1]
Xylene	20	639[1]
Toluene	Not Specified	1486[4]
DMSO	Not Specified	100,000 (100 mg/mL)[5]

## Partition Coefficient

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity.

Table 3: Octanol-Water Partition Coefficient (Log P) of **Triflumizole**

pH	Temperature (°C)	Log P
Not specified	20	5.06[1]
7	20	5.10[1]
8	20	5.12[1]

## Stability Profile

The stability of **Triflumizole** under various environmental conditions is a critical factor in determining its shelf-life, persistence, and potential degradation pathways.

## Hydrolytic Stability

**Triflumizole**'s stability in aqueous solution is influenced by pH.

Table 4: Hydrolytic Degradation Half-life (DT50) of **Triflumizole** at 25°C

pH	DT50 (days)
5	8.9[1]
7	64.6[1]
9	3.9[1]

## Photolytic Stability

**Triflumizole** is susceptible to degradation upon exposure to light.

Table 5: Photolytic Degradation Half-life (DT50) of **Triflumizole** in Water at 25°C

Water Type	pH	DT50 (days)
pH 7 Buffer	7	2.55[1]
Distilled Water	Not Specified	16.97[1]
Natural Water	Not Specified	8.04[1]

## Thermal Stability

Understanding the thermal stability of **Triflumizole** is essential for processing and storage.

Table 6: Thermal Degradation of **Triflumizole**

Temperature (°C)	Observation
150	Decomposes[2]

## Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of **Triflumizole**, based on established international guidelines.

## Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 ("Water Solubility").[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

**Objective:** To determine the saturation concentration of **Triflumizole** in water at a given temperature.

**Materials:**

- **Triflumizole** (analytical standard)
- Deionized water
- pH buffers (pH 4, 7, and 9)
- Glass flasks with stoppers
- Constant temperature shaker bath
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu$ m)

**Procedure:**

- Preparation of Test Solutions:

- Add an excess amount of **Triflumizole** to separate flasks containing deionized water and each of the pH buffers. The excess solid should be visible.
- Prepare at least three replicate flasks for each condition.

• Equilibration:

- Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).
- Shake the flasks for a sufficient period to reach equilibrium (preliminary tests should determine this, but 24-48 hours is typical).[11]

• Phase Separation:

- After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved material.
- Alternatively, centrifuge the samples at the test temperature to facilitate phase separation.

• Sample Analysis:

- Carefully withdraw an aliquot of the clear supernatant from each flask.
- Filter the aliquot through a 0.45 µm syringe filter that has been pre-conditioned with the solution to avoid adsorption losses.
- Quantify the concentration of **Triflumizole** in the filtrate using a validated HPLC-UV method.

• Data Analysis:

- The average concentration from the replicate flasks is reported as the water solubility at that specific temperature and pH.



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Caption: Aqueous solubility determination workflow.

## Protocol for Determination of Hydrolytic Stability

This protocol is based on the OECD Guideline 111 ("Hydrolysis as a Function of pH").[\[12\]](#)[\[13\]](#)  
[\[14\]](#)[\[15\]](#)

Objective: To determine the rate of hydrolysis of **Triflumizole** at different pH values.

Materials:

- **Triflumizole** (analytical standard or radiolabeled)
- Sterile aqueous buffer solutions (pH 4, 7, and 9)
- Sterile glass vials with screw caps
- Constant temperature incubator or water bath
- HPLC system with UV or appropriate detector (e.g., radioactivity detector)
- pH meter

Procedure:

- Preparation of Test Solutions:
  - Prepare a stock solution of **Triflumizole** in a suitable water-miscible solvent.

- Add a small aliquot of the stock solution to the sterile buffer solutions to achieve a final concentration well below the solubility limit.
- Prepare replicate samples for each pH and a control sample stored at a low temperature (e.g., -20°C) to monitor for non-hydrolytic degradation.

• Incubation:

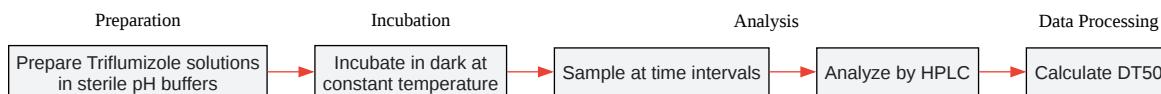
- Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

• Sampling and Analysis:

- At appropriate time intervals, withdraw samples from each test solution.
- Immediately analyze the samples for the concentration of the parent **Triflumizole** using a validated HPLC method.

• Data Analysis:

- Plot the natural logarithm of the **Triflumizole** concentration versus time.
- The degradation rate constant (k) is the negative of the slope of the regression line.
- Calculate the half-life (DT50) using the formula:  $DT50 = \ln(2) / k$ .



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Caption: Hydrolytic stability testing workflow.

## Protocol for Determination of Photolytic Stability

This protocol is based on the OECD Guideline 316 ("Phototransformation of Chemicals in Water").[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To determine the rate of photodegradation of **Triflumizole** in aqueous solution.

Materials:

- **Triflumizole** (analytical standard or radiolabeled)
- Sterile, purified water (e.g., HPLC grade)
- Quartz or borosilicate glass tubes
- A light source simulating natural sunlight (e.g., xenon arc lamp)
- Dark control samples
- Constant temperature chamber
- HPLC system with a suitable detector

Procedure:

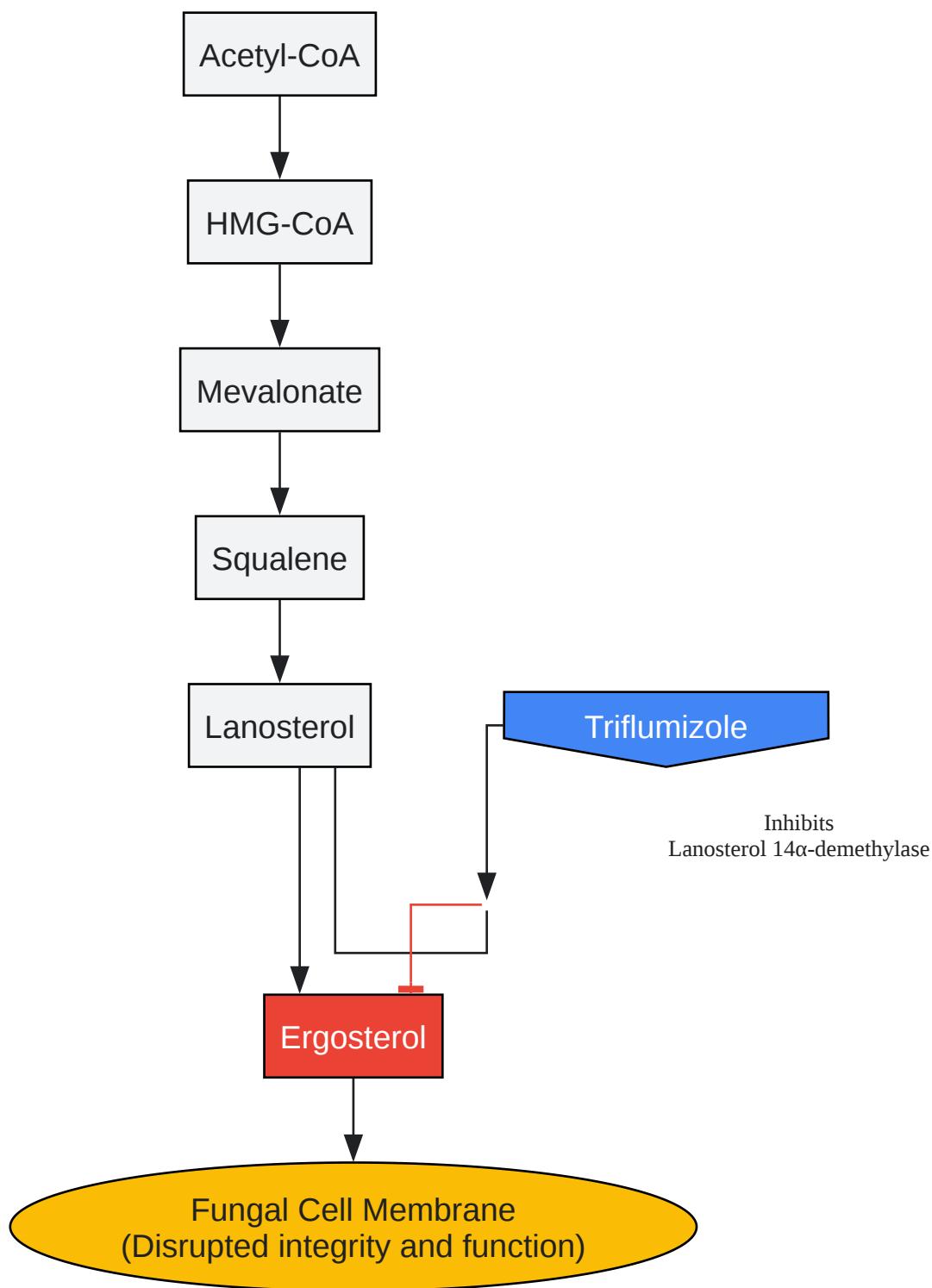
- Preparation of Test Solutions:
  - Prepare a solution of **Triflumizole** in sterile, purified water.
  - Fill the quartz or borosilicate glass tubes with the test solution.
- Irradiation:
  - Expose the samples to a light source that simulates natural sunlight.
  - Simultaneously, incubate dark control samples at the same temperature to account for non-photolytic degradation.
- Sampling and Analysis:

- At defined time intervals, remove replicate samples from the irradiated and dark control groups.
- Analyze the samples for the concentration of **Triflumizole** using a validated HPLC method.

• Data Analysis:

- Plot the concentration of **Triflumizole** versus time for both irradiated and dark samples.
- Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.





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